2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol
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Overview
Description
2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of 3-tert-butylphenol with appropriate alkylating agents under controlled conditions. One common method includes the reaction of 3-tert-butylphenol with 3-methyl-2-butanone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, resulting in the formation of alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of 2-(3-tert-Butylphenyl)-3-methylbutan-2-one.
Reduction: Formation of 2-(3-tert-Butylphenyl)-3-methylbutane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the context of neuropharmacology.
Mechanism of Action
The mechanism of action of 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. For instance, it has been studied as a slow-binding inhibitor of human acetylcholinesterase, where it binds to the enzyme’s active site and inhibits its activity . This interaction involves the formation of a stable enzyme-inhibitor complex, which disrupts the normal function of the enzyme.
Comparison with Similar Compounds
3-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the butanol moiety.
1-(3-tert-Butylphenyl)-2,2,2-trifluoroethanone: Similar in structure but contains a trifluoroethanone group instead of the butanol moiety.
Uniqueness: 2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol is unique due to its combination of a tert-butylphenyl group with a butanol structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in studies of enzyme inhibition.
Biological Activity
2-(3-tert-Butylphenyl)-3-methyl-butan-2-ol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a tert-butyl group attached to a phenyl ring, which is further substituted by a hydroxyl group and a methyl group.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. The minimal inhibitory concentration (MIC) values against various bacterial strains have been documented:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Bacillus subtilis | 100 |
Pseudomonas aeruginosa | 125 |
These results suggest that the compound may inhibit bacterial growth effectively, particularly against Gram-positive bacteria like Staphylococcus aureus.
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity. A study highlighted the following MIC values against common fungal pathogens:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 60 |
Aspergillus niger | 80 |
Trichophyton mentagrophytes | 100 |
The antifungal activity indicates its potential use in treating fungal infections.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism through which the compound could mitigate inflammation-related conditions.
Case Study 1: Efficacy Against MRSA
A clinical evaluation was conducted to assess the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The study involved administering the compound in vitro and assessing its impact on bacterial viability. Results indicated a reduction in MRSA colony-forming units (CFUs) by over 90% at concentrations above 50 µg/mL.
Case Study 2: Synergistic Effects with Other Antibiotics
Another study explored the synergistic effects of combining this compound with conventional antibiotics. The combination therapy showed enhanced antibacterial activity against resistant strains, indicating potential for clinical application in multi-drug resistant infections.
Properties
IUPAC Name |
2-(3-tert-butylphenyl)-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(2)15(6,16)13-9-7-8-12(10-13)14(3,4)5/h7-11,16H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGPZILQYJAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC=CC(=C1)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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